molecular formula C10H15N3O4 B2777415 ethyl 2-(2-ethoxy-2-oxoethyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 101950-46-3

ethyl 2-(2-ethoxy-2-oxoethyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B2777415
CAS No.: 101950-46-3
M. Wt: 241.247
InChI Key: CQAOPKGWBKJRNI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1H-pyrazole-4-carboxylate: Lacks the ethoxy-oxoethyl group, making it less versatile in certain synthetic applications.

    Methyl 2-(2-ethoxy-2-oxoethyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.

    Isobutyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxylate: Contains additional functional groups that can enhance its biological activity.

Uniqueness

Ethyl 5-amino-1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

IUPAC Name

ethyl 5-amino-1-(2-ethoxy-2-oxoethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-3-16-8(14)6-13-9(11)7(5-12-13)10(15)17-4-2/h5H,3-4,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAOPKGWBKJRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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